2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one

Description

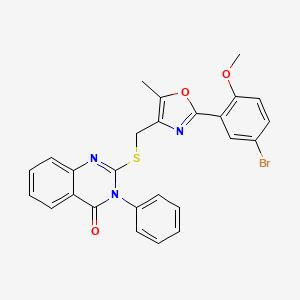

This compound is a quinazolin-4(3H)-one derivative featuring a thioether-linked oxazole moiety substituted with a 5-bromo-2-methoxyphenyl group at position 2 and a methyl group at position 5 of the oxazole ring. The quinazolinone core is further substituted with a phenyl group at position 3. The thioether linkage may enhance metabolic stability compared to ether or amine analogs.

Properties

IUPAC Name |

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20BrN3O3S/c1-16-22(28-24(33-16)20-14-17(27)12-13-23(20)32-2)15-34-26-29-21-11-7-6-10-19(21)25(31)30(26)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDHJBVJULOCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with heterocyclic systems reported in the literature:

Pyrazolo[3,4-d]pyrimidine Derivatives (Example 76, ): Core Structure: Pyrazolo[3,4-d]pyrimidine (vs. quinazolinone in the target). Substituents: Fluorophenyl, morpholinomethyl-thiophene, and amino groups. Key Differences: The pyrazolo-pyrimidine core is structurally distinct but shares nitrogen-rich aromaticity, which is common in kinase inhibitors. The target’s bromo-methoxyphenyl group may enhance halogen bonding compared to the fluorine in Example 76 .

Thiazole Derivatives (Compound 4f, ): Core Structure: Thiazole (vs. oxazole in the target). Substituents: Bromo, fluorophenyl hydrazone, and methylthio groups. Key Differences: The thiazole ring in 4f lacks the fused quinazolinone system but shares sulfur-containing substituents, which may confer similar solubility profiles .

Physical and Spectroscopic Properties

Q & A

Q. What are the key strategies for synthesizing 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one?

The synthesis typically involves multi-step reactions, including:

- Oxazole ring formation : Condensation of 5-bromo-2-methoxyphenyl precursors with methyl groups under reflux conditions using ethanol or DMSO as solvents .

- Thiolation : Introduction of the thioether group via nucleophilic substitution, often employing sodium hydride or thiourea derivatives as sulfur donors .

- Quinazolinone core assembly : Cyclization of anthranilic acid derivatives with phenyl isocyanate, followed by oxidation with hydrogen peroxide to stabilize the quinazolinone structure . Key reagents : Hydrogen peroxide (oxidation), sodium borohydride (reduction), and TLC for reaction monitoring .

Q. How is the compound characterized structurally?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy, bromo, and methyl groups) .

- X-ray crystallography : To resolve stereochemical ambiguities and validate the oxazole-quinazolinone linkage .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What methodologies are used to assess its biological activity in vitro?

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with IC determination using fluorescence or colorimetric substrates .

- Cytotoxicity screening : MTT or SRB assays against cancer cell lines, with dose-response curves to evaluate potency .

- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with biological targets .

Q. Which functional groups are critical for its activity?

- 5-Bromo-2-methoxyphenyl moiety : Enhances lipophilicity and target binding via halogen bonding .

- Methyloxazole ring : Stabilizes the conformation for optimal interactions with hydrophobic pockets in enzymes .

- Thioether linkage : Improves metabolic stability compared to ether or amine analogs .

Q. How stable is the compound under standard laboratory conditions?

- Thermal stability : Decomposes above 200°C; store at 4°C in inert atmospheres .

- pH sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strongly acidic/basic conditions due to oxazole ring hydrolysis .

Advanced Research Questions

Q. How can structural optimization improve target selectivity?

- SAR studies : Modify the phenylquinazolinone substituents (e.g., replace bromine with chlorine) to reduce off-target effects .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to enhance bioavailability while maintaining activity .

- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes and guide substitutions .

Q. How to resolve contradictions in reported biological activity data?

- Control experiments : Compare assays across standardized cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .

- Batch analysis : Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors .

- Mechanistic studies : Use CRISPR knockouts or RNAi to confirm target dependency .

Q. What strategies enable selective modification of the oxazole ring?

- Protective group chemistry : Temporarily block the thioether group with tert-butyldimethylsilyl (TBDMS) to allow oxazole functionalization .

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-bromo position .

Q. How to investigate its target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.